molecular formula C12H20OSi2 B12843985 4-(Pentamethyldisilanyl)benzaldehyde CAS No. 137031-87-9

4-(Pentamethyldisilanyl)benzaldehyde

Cat. No.: B12843985
CAS No.: 137031-87-9
M. Wt: 236.46 g/mol
InChI Key: NEJCUBIDSVZCHT-UHFFFAOYSA-N
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Description

4-(Pentamethyldisilanyl)benzaldehyde is an organosilicon compound with the molecular formula C12H20OSi2 and a molecular weight of 236.4576 . This compound is characterized by the presence of a benzaldehyde group attached to a pentamethyldisilanyl group, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pentamethyldisilanyl)benzaldehyde typically involves the reaction of benzaldehyde derivatives with pentamethyldisilanyl reagents under controlled conditions. One common method involves the use of a catalyst to facilitate the reaction between benzaldehyde and pentamethyldisilanyl chloride. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dichloromethane (DCM), at temperatures ranging from 0°C to room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents to ensure consistent product quality. The use of advanced catalysts and automated systems can further enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Pentamethyldisilanyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: NaBH4, LiAlH4

    Substitution: Nucleophiles like Grignard reagents, organolithium compounds

Major Products Formed

    Oxidation: 4-(Pentamethyldisilanyl)benzoic acid

    Reduction: 4-(Pentamethyldisilanyl)benzyl alcohol

    Substitution: Various substituted benzaldehyde derivatives

Mechanism of Action

The mechanism of action of 4-(Pentamethyldisilanyl)benzaldehyde involves its interaction with various molecular targets and pathways. The pentamethyldisilanyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pentamethyldisilanyl)benzaldehyde is unique due to the presence of the pentamethyldisilanyl group, which imparts distinct electronic and steric effects. This group enhances the compound’s stability and reactivity compared to similar compounds with smaller silyl groups .

Properties

CAS No.

137031-87-9

Molecular Formula

C12H20OSi2

Molecular Weight

236.46 g/mol

IUPAC Name

4-[dimethyl(trimethylsilyl)silyl]benzaldehyde

InChI

InChI=1S/C12H20OSi2/c1-14(2,3)15(4,5)12-8-6-11(10-13)7-9-12/h6-10H,1-5H3

InChI Key

NEJCUBIDSVZCHT-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)[Si](C)(C)C1=CC=C(C=C1)C=O

Origin of Product

United States

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